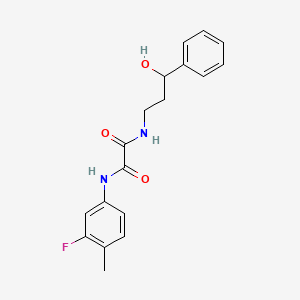

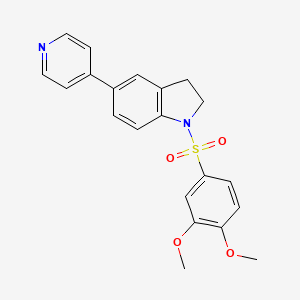

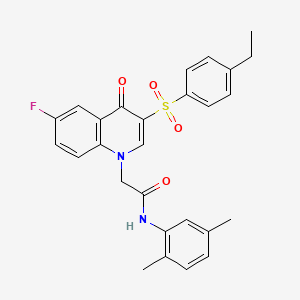

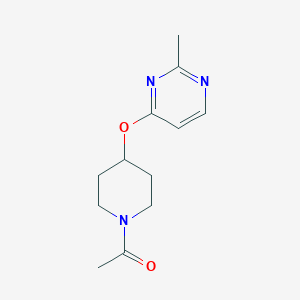

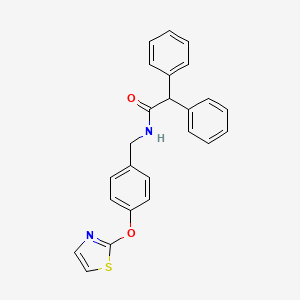

![molecular formula C11H12N2O2 B2926546 N-[cyano(3-methoxyphenyl)methyl]acetamide CAS No. 866051-71-0](/img/structure/B2926546.png)

N-[cyano(3-methoxyphenyl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[cyano(3-methoxyphenyl)methyl]acetamide” is a chemical compound with the molecular formula C11H12N2O2 . It is a complex organic compound that can be used in various chemical reactions .

Synthesis Analysis

The synthesis of “N-[cyano(3-methoxyphenyl)methyl]acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process can be carried out under different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

“N-[cyano(3-methoxyphenyl)methyl]acetamide” is a polyfunctional compound possessing both electrophilic and nucleophilic properties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Chemical Reactions Analysis

“N-[cyano(3-methoxyphenyl)methyl]acetamide” is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[cyano(3-methoxyphenyl)methyl]acetamide” are determined by its molecular structure . It is a complex organic compound that can be used in various chemical reactions .Scientific Research Applications

Metabolic Pathways and Genetic Differences

Research on paracetamol (acetaminophen), a compound with metabolic pathways that might be relevant to N-[cyano(3-methoxyphenyl)methyl]acetamide, highlights the importance of understanding genetic differences in drug metabolism. The study by Zhao and Pickering (2011) discusses how variations in enzyme genotypes can affect the susceptibility to toxicity and efficacy of drugs like paracetamol, which shares a functional group with N-[cyano(3-methoxyphenyl)methyl]acetamide. This suggests that similar genetic differences could influence the metabolism of N-[cyano(3-methoxyphenyl)methyl]acetamide, potentially affecting its therapeutic applications and safety profile (Li-zi Zhao & G. Pickering, 2011).

Analgesic Mechanisms

The mechanisms underlying the analgesic effects of acetaminophen, as reviewed by Ohashi and Kohno (2020), provide insights into how N-[cyano(3-methoxyphenyl)methyl]acetamide might exert its effects if it were to be used as an analgesic. The study suggests that the metabolization of acetaminophen into AM404 and its action on cannabinoid and vanilloid receptors could be a crucial analgesic mechanism. This indicates that the research into N-[cyano(3-methoxyphenyl)methyl]acetamide could explore similar pathways for pain management applications (N. Ohashi & T. Kohno, 2020).

Environmental and Toxicological Considerations

Understanding the environmental persistence and potential toxicological effects of pharmaceutical compounds is essential. The review by Vo et al. (2019) on acetaminophen highlights concerns over its presence in natural waters and its transformation into various metabolites. This research underscores the importance of studying the environmental fate and toxicological impact of compounds like N-[cyano(3-methoxyphenyl)methyl]acetamide, to ensure safe and sustainable use in therapeutic settings (Hoang Nhat Phong Vo et al., 2019).

Antioxidant Benefits and Glutathione Replenishment

N-acetylcysteine (NAC) serves as a precursor for glutathione, highlighting the therapeutic potential of compounds that can influence glutathione levels for antioxidant benefits. Research by Rushworth and Megson (2014) into the therapeutic uses of NAC, including its role in treating acetaminophen overdose and acting as an antioxidant, suggests that studying N-[cyano(3-methoxyphenyl)methyl]acetamide's ability to influence glutathione synthesis could be another promising research avenue (G. Rushworth & I. Megson, 2014).

Mechanism of Action

Target of Action

It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of N-[cyano(3-methoxyphenyl)methyl]acetamide involves its interaction with its targets, leading to a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are utilized extensively to form a variety of heterocyclic compounds , which suggests that they may affect multiple biochemical pathways.

Result of Action

It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may also have various effects at the molecular and cellular levels.

Action Environment

It’s known that the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions , which suggests that the action of this compound may be influenced by environmental factors.

Future Directions

The future directions for “N-[cyano(3-methoxyphenyl)methyl]acetamide” could involve the design of new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new pharmacologically interesting compounds of widely different composition .

properties

IUPAC Name |

N-[cyano-(3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(14)13-11(7-12)9-4-3-5-10(6-9)15-2/h3-6,11H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFPFXBFIBEKIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C#N)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide](/img/structure/B2926469.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea](/img/structure/B2926470.png)

![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2926473.png)

![3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2926483.png)